N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at the 1-position and a trifluoromethyl-substituted benzamide moiety at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group may influence solubility and target binding . Structurally, it shares similarities with opioid receptor modulators (e.g., tetrahydroquinoline derivatives in ) and agrochemical benzamides (e.g., flutolanil in ), though its specific biological activity remains unspecified in the provided evidence.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-4-6-14-13-17(8-9-18(14)25)24-19(26)15-5-3-7-16(12-15)20(21,22)23/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRUAVOYNYTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
The industrial synthesis follows the same synthetic route, with optimization for large-scale production:
Hydrogenation: : Conducted in continuous flow reactors to maximize yield.
Sulfonylation: : Performed in large batch reactors with strict temperature control to ensure uniform product quality.
Coupling Reaction: : Automated systems with precise addition of reagents to improve efficiency and reduce human error.
Chemical Reactions Analysis
Oxidation: : The tetrahydroquinoline can be oxidized to quinoline derivatives.
Reagents: : KMnO₄, H₂O₂.
Conditions: : Oxidizing agents at elevated temperatures.
Products: : Quinoline derivatives.
Reduction: : Reduction of the sulfonyl group.
Reagents: : LiAlH₄, NaBH₄.
Conditions: : Inert atmosphere, low temperature.
Products: : Propylamino derivatives.
Substitution: : Nucleophilic substitution on the benzamide moiety.
Reagents: : Nucleophiles such as amines.
Conditions: : Basic medium, moderate temperature.
Products: : Substituted benzamides.
Scientific Research Applications
This compound has diverse applications:
Chemistry: : As a building block in organic synthesis and catalyst development.
Biology: : Investigated for its binding affinity to specific proteins and enzymes.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action often involves the interaction of its benzamide moiety with specific biological targets:
Molecular Targets: : Kinases, receptors, or enzymes.
Pathways: : Inhibition of enzymatic activity, modulation of receptor functions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmaceutical Research
- Structure: (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide
- Key Differences: Replaces the propane-1-sulfonyl group with a naphthalenylmethyl substituent. Contains an amino-propanamide side chain instead of a trifluoromethyl benzamide.
- Application: Mixed-efficacy µ-opioid receptor (MOR) agonist, demonstrating high binding affinity (Ki < 10 nM) .
- Structure: (S)-2-Amino-N-((R)-6-((2,3-dihydro-1H-inden-2-yl)methyl)-1,2,3,4-tetrahydroquinolin-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide
- Key Differences:
- Features an indenylmethyl group instead of sulfonyl or trifluoromethyl groups.
- Application: MOR agonist with improved metabolic stability compared to 14k .
Comparison Table 1: Pharmaceutical Analogs
Agrochemical Benzamide Derivatives
- Structure: N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
- Key Differences: Trifluoromethyl group at the benzamide’s 2-position instead of 3-position. Lacks the tetrahydroquinoline scaffold.
- Application: Fungicide targeting succinate dehydrogenase .
- Structure: 3-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Key Differences:
- Methoxy group replaces the trifluoromethyl group.
- Properties: Lower molecular weight (388.48 g/mol) and altered electronic profile due to methoxy vs. CF₃ .
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin and leptin signaling pathways. The compound's structural characteristics, mechanisms of action, and potential therapeutic applications are discussed in detail.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.5 g/mol
- CAS Number : 946336-45-4
This compound primarily functions as a PTP1B inhibitor . PTP1B is an enzyme that negatively regulates insulin signaling; thus, its inhibition can lead to enhanced insulin sensitivity and reduced blood glucose levels. The mechanism involves the formation of stable complexes with PTP1B through hydrogen bonding and hydrophobic interactions between the sulfonyl group and the active site residues of the enzyme.
Pharmacological Implications
The inhibition of PTP1B is linked to several therapeutic applications:
- Type 2 Diabetes : By improving insulin sensitivity.
- Obesity : Potentially aiding in weight management through enhanced leptin signaling.
- Cancer : Similar compounds have shown anticancer properties, suggesting broader applications for this compound.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique biological profiles:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 3-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Bromine substitution | Potential anticancer properties | Contains bromine instead of fluorine |
| 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Fluorine substitution | Investigated for metabolic effects | Fluorine instead of bromine |
| 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Butoxy group addition | Explored for various biological activities | Contains a butoxy group enhancing lipophilicity |
These variations illustrate how substituents influence the biological activity and therapeutic potential of related compounds .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PTP1B activity. Specific assays revealed an IC50 value indicating potent inhibition compared to other known inhibitors.
In Vivo Studies
Preclinical trials involving diabetic animal models showed that administration of this compound resulted in significant reductions in blood glucose levels and improved metabolic parameters. These findings support its potential as a therapeutic agent for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
